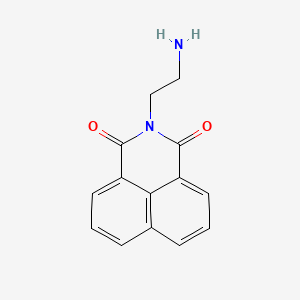

(2-Aminoethyl)naphthalimide

Descripción general

Descripción

2-Aminoethyl)naphthalimide (2-AEN) is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. 2-AEN is an important intermediate in the synthesis of many biologically active compounds, and it has been used in the synthesis of a variety of drugs and other compounds. The compound has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain drugs.

Aplicaciones Científicas De Investigación

Perovskite Solar Cells Stability Enhancement

(2-Aminoethyl)naphthalimide: has been utilized to improve the stability of perovskite solar cells. Researchers have found that by passivating the CsFAMA perovskite active layer with a mixture of (2-Aminoethyl)naphthalimide and mercaptopropionic acid, the operational stability of these solar cells can be significantly enhanced . This modification helps retain about 90% of the initial power conversion efficiency after 500 hours exposed to ambient conditions, which is a substantial improvement over standard solar cells .

Anion Sensing

The compound exhibits unique photophysical properties that are beneficial for the development of anion sensors. These sensors are crucial for selective detection of specific anions, which play vital roles in biological systems and industrial applications. The ability of (2-Aminoethyl)naphthalimide derivatives to generate semi-stable radical anion species through photo-induced electron transfer makes them suitable for sophisticated detection systems .

Fluorescent Labeling in Biological Systems

Derivatives of (2-Aminoethyl)naphthalimide have been synthesized to serve as fluorescent molecules with applications in biological, chemical, and medical fields. These derivatives are particularly valuable due to their long emission wavelength, high solubility in polar solvents, and stability across a range of pH levels, making them excellent labeling reagents in biological systems .

Organic Light-Emitting Diodes (OLEDs)

(2-Aminoethyl)naphthalimide: derivatives are being researched as emissive materials in OLEDs. OLED technology is at the forefront of full-color flat panel displays and eco-friendly solid-state lighting. The unique properties of these derivatives can contribute to the advancement of OLED performance .

Anticancer Research

In the field of anticancer research, functionalized (2-Aminoethyl)naphthalimide derivatives have attracted attention due to their capability to bind to DNA and exhibit anticancer activities. Their high stability under physiological conditions makes them promising candidates for therapeutic applications .

Fluorescent Chemosensors

The compound and its derivatives are widely used in the design of fluorescent chemosensors. These chemosensors are capable of detecting various molecules with high selectivity and sensitivity, providing a non-invasive approach with rapid response and low detection limits. Changes in fluorescence lifetime, intensity, and emission wavelength upon binding to target molecules are key features of these sensors .

Propiedades

IUPAC Name |

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZPYPLFLUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)naphthalimide | |

CAS RN |

162265-51-2 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

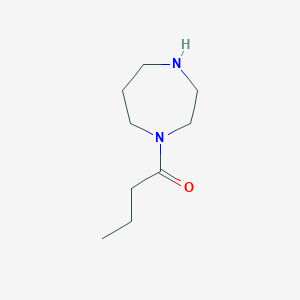

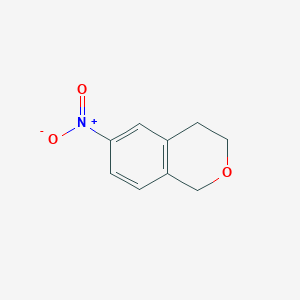

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

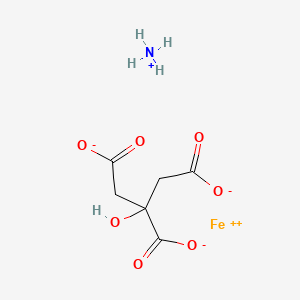

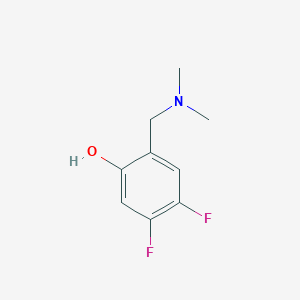

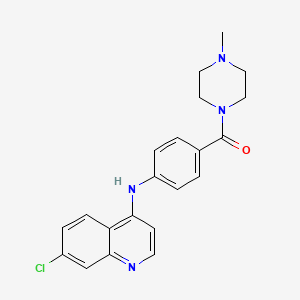

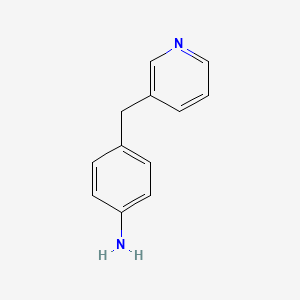

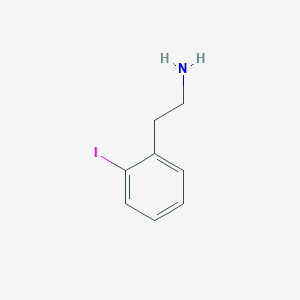

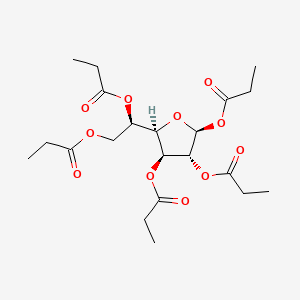

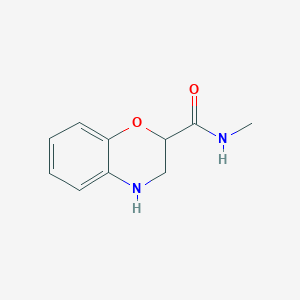

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B1624527.png)

![Methyl 5-oxo-6-[(trifluoromethanesulfonyl)oxy]-1,2,3,5-tetrahydroindolizine-8-carboxylate](/img/structure/B1624530.png)

![1,1'-Oxybis[4-nitro-2-trifluoromethylbenzene]](/img/structure/B1624542.png)

![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)